N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide
Description
N-(3-((3-Acetylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a heterocyclic compound featuring a quinoxaline core substituted with a thiophene sulfonamide moiety and a 3-acetylphenylamino group. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties.
Properties
IUPAC Name |
N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-13(25)14-6-4-7-15(12-14)21-19-20(23-17-9-3-2-8-16(17)22-19)24-29(26,27)18-10-5-11-28-18/h2-12H,1H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSMCPNKDHGKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of Quinoxaline Core: The quinoxaline core is synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.
Introduction of Acetylanilino Group: The acetylanilino group is introduced via a nucleophilic substitution reaction involving aniline derivatives and acetic anhydride.
Attachment of Thiophene and Sulfonamide Groups:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Synthetic Routes
The synthesis typically involves several steps:
- Formation of Quinoxaline Core : This is achieved through the condensation of o-phenylenediamine with diketones.
- Introduction of Acetyl Group : Acetylation of the aniline component is performed via nucleophilic substitution.
- Sulfonation : The final step involves introducing the sulfonamide group using sulfonyl chlorides.
Biological Activities
Research has indicated that N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide exhibits various biological activities:
Anticancer Properties
Studies have shown that quinoxaline derivatives can inhibit cancer cell proliferation. For instance, derivatives tested against human cancer cell lines such as HCT-116 and MCF-7 have demonstrated significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL . The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis and cellular proliferation.
- Apoptosis Induction : Certain derivatives have been linked to triggering apoptosis in cancer cells.
Antimicrobial Activity
Quinoxaline derivatives are also being researched for their antimicrobial properties. They have shown effectiveness against various pathogens, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs .
Case Studies and Research Findings
Several studies have documented the efficacy of quinoxaline derivatives:
Mechanism of Action
The mechanism of action of N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
Key Structural Features
The target compound’s structure combines a quinoxaline ring (electron-deficient aromatic system) with a sulfonamide-linked thiophene and an acetylated aniline substituent. Analogous compounds vary in substituents attached to the quinoxaline core, influencing their physicochemical and biological profiles.
Physicochemical Properties
A comparative analysis of molecular properties is tabulated below:
*Estimated based on substituent contributions.
Key Observations:
- Molecular Weight: The target compound (441.51 g/mol) is heavier than N-[3-(pentylamino)... (376.5 g/mol) due to the acetylphenyl group, which adds ~65 g/mol compared to a pentyl chain.
- Lipophilicity (XLogP3): The pentylamino analog (4.2) is more lipophilic than the target (~3.8), reflecting the acetyl group’s polarity.
- Hydrogen-Bonding: The target compound has the highest H-bond acceptors (9 vs. 5–7 in analogs), likely due to the quinoxaline’s nitrogen atoms and sulfonamide group.
Structural Impact on Bioactivity
- Quinoxaline Core: Enhances π-π stacking with biological targets, common in kinase inhibitors .
- Acetylphenyl vs. Pentylamino: The acetyl group may reduce cell permeability compared to the lipophilic pentyl chain but improve target specificity via polar interactions .
Biological Activity
N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoxaline core , an acetylphenyl group, and a thiophene sulfonamide moiety . This unique combination of functional groups contributes to its biological properties. The molecular formula is , and it has a molecular weight of approximately 298.35 g/mol.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes by binding to their active sites or allosteric sites, thus blocking substrate access or altering enzyme conformation.
- Signal Transduction Modulation : It interferes with cellular signaling pathways, which can affect gene expression and cellular metabolism.
Anticancer Activity
Several studies have reported the anticancer potential of quinoxaline derivatives, including this compound. For instance, it has shown promising results in inhibiting the growth of cancer cell lines such as:
The structure-activity relationship (SAR) indicates that modifications in the acetyl group and thiophene ring significantly influence cytotoxicity.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are as follows:
These findings suggest its potential use as an antibacterial agent.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In vitro assays indicated that it inhibits the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted on the effects of this compound on A431 cells revealed a significant reduction in cell viability. The study utilized flow cytometry to assess apoptosis induction, indicating that the compound triggers programmed cell death through mitochondrial pathways. -
Antimicrobial Efficacy Assessment :
In another study, the antimicrobial activity was tested against various pathogens using the broth microdilution method. The results showed that the compound exhibited potent activity against resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in combating antibiotic resistance.
Q & A
Basic Research Question
- Activity against HEPG2 cells : Analogous thioureido sulfonamide derivatives (e.g., compound 9 ) exhibit IC₅₀ values as low as 15.6 mmol L⁻¹ , outperforming doxorubicin (IC₅₀ = 71.8 mmol L⁻¹ ) .
- Key structural features : Substitutions like 4-ethylbenzoate (compound 9 ) or pyridyl groups (compound 10 ) enhance cytotoxicity .
Table 1 : Comparative IC₅₀ Values of Selected Derivatives
| Compound | Substituent | IC₅₀ (mmol L⁻¹) |
|---|---|---|
| 9 | 4-Ethylbenzoate | 15.6 |
| 10 | Pyridin-2-yl | 26.8 |
| 11 | Thiazol-2-ylsulfamoyl | 24.4 |
| Doxorubicin | Reference drug | 71.8 |
How does the compound’s efficacy change when combined with γ-irradiation, and what experimental models validate this synergism?
Advanced Research Question
- Radiosensitization : Co-administration with γ-irradiation (8 kGy) enhances anticancer activity, reducing required drug concentrations and radiation doses .
- Methodology :
- Pre-treat HEPG2 cells with sub-IC₅₀ doses of the compound.
- Expose to γ-irradiation and measure apoptosis via flow cytometry or clonogenic assays .
- Outcome : Synergistic effects likely stem from DNA damage potentiation or inhibition of radiation-induced repair pathways .
What structure-activity relationship (SAR) insights guide the optimization of this compound’s antitumor properties?
Advanced Research Question
- Critical substituents :
- Electron-withdrawing groups (e.g., ethylbenzoate in compound 9 ) improve membrane permeability and target binding .
- Heterocyclic amines (e.g., pyridyl or thiazolyl) enhance π-π stacking with kinase active sites .
- SAR experimental design :
- Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains).
- Test cytotoxicity across cancer cell lines (e.g., liver, breast, colon) to identify selective analogs .
What molecular docking or proteasome inhibition studies elucidate its mechanism of action?
Advanced Research Question
- Proteasome inhibition : Analogous hydronaphthoquinone-sulfonamide hybrids (e.g., compound 14b ) inhibit the 20S proteasome core, inducing apoptosis via ubiquitinated protein accumulation .
- Docking protocols :
- Use software (e.g., AutoDock Vina) to model interactions with kinases (e.g., PI3K) or proteasome subunits.
- Validate binding poses with mutagenesis or enzymatic assays .
How do researchers address discrepancies in cytotoxicity data across different cancer cell lines or experimental conditions?
Advanced Research Question
- Methodological strategies :
- Dose-response curves : Test multiple concentrations to account for variability in cell line sensitivity .
- Combination index (CI) analysis : Quantify synergism/antagonism with other therapies (e.g., radiation or kinase inhibitors) .
- Orthogonal assays : Confirm results via Western blot (e.g., PARP cleavage for apoptosis) or mitochondrial membrane potential assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
